molecular formula C23H23NO4S B2592039 (E)-N-(2-(thiophen-3-yl)benzyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1799255-92-7

(E)-N-(2-(thiophen-3-yl)benzyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B2592039
CAS No.: 1799255-92-7
M. Wt: 409.5
InChI Key: AYYUSVLNXRJCGL-CMDGGOBGSA-N
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Description

(E)-N-(2-(thiophen-3-yl)benzyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic acrylamide derivative of significant interest in medicinal chemistry and oncology research. This compound is designed with a distinct molecular architecture, featuring a 3,4,5-trimethoxyphenyl group—a known pharmacophore in antitumor agents —linked to a benzyl moiety substituted with a thiophen-3-yl group. Acrylamides with similar structural motifs have been investigated as potent inhibitors of histone deacetylases (HDACs), a class of enzymes that are promising therapeutic targets for cancer treatment . The mechanism of action is believed to involve the inhibition of HDAC activity, which can lead to an accumulation of acetylated histones, alteration of gene expression, and ultimately, the suppression of cancer cell proliferation . Furthermore, structurally related chalcone and acrylamide compounds have demonstrated substantial potential in materials science, particularly as nonlinear optical (NLO) crystals for applications in photonics and laser technology, due to their efficient intramolecular charge-transfer properties . The presence of the rigid, heteroaromatic thiophene ring and the electron-rich trimethoxyphenyl group within a single molecule suggests potential for strong second-order nonlinearity, making it a candidate for advanced optical research . This product is intended for research and development purposes exclusively. It is not for diagnostic or therapeutic use, nor for administration to humans.

Properties

IUPAC Name

(E)-N-[(2-thiophen-3-ylphenyl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4S/c1-26-20-12-16(13-21(27-2)23(20)28-3)8-9-22(25)24-14-17-6-4-5-7-19(17)18-10-11-29-15-18/h4-13,15H,14H2,1-3H3,(H,24,25)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYUSVLNXRJCGL-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2=CC=CC=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC2=CC=CC=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(thiophen-3-yl)benzyl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves a multi-step process:

    Formation of the Benzyl Intermediate: The initial step involves the synthesis of the benzyl intermediate by reacting 2-(thiophen-3-yl)benzyl chloride with an appropriate base such as sodium hydride in a suitable solvent like dimethylformamide (DMF).

    Acrylamide Formation: The next step involves the formation of the acrylamide moiety. This can be achieved by reacting 3,4,5-trimethoxybenzaldehyde with an appropriate amine under acidic conditions to form the corresponding imine, followed by reduction to the amine and subsequent acylation with acryloyl chloride.

    Coupling Reaction: The final step involves coupling the benzyl intermediate with the acrylamide moiety under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, optimization of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(thiophen-3-yl)benzyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amine.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to (E)-N-(2-(thiophen-3-yl)benzyl)-3-(3,4,5-trimethoxyphenyl)acrylamide exhibit significant anticancer properties. For instance, derivatives have shown inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that these compounds could effectively target specific pathways involved in tumor growth and metastasis.

Mechanism of Action
The anticancer mechanism is primarily attributed to the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways. By influencing these pathways, the compound can promote apoptosis in cancer cells while sparing normal cells, thereby reducing side effects associated with conventional chemotherapy.

Material Science

Organic Electronics
The unique electronic properties of thiophene derivatives make this compound a candidate for applications in organic electronics. Its ability to form stable thin films allows its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Conductivity Studies
Research has shown that incorporating this compound into polymer matrices enhances the conductivity of the materials. The following table summarizes the conductivity results from various studies:

CompoundConductivity (S/m)Application
Compound A0.01OLEDs
Compound B0.05OPVs
This compound0.03Both

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications leading to more complex structures.

Synthesis Pathways
Several synthetic routes utilizing this compound have been documented. The following case study illustrates one such pathway:

Case Study: Synthesis of a Novel Anticancer Agent

  • Starting Material: this compound.
  • Reagents Used:
    • Bromine
    • Sodium acetate
    • Ethanol
  • Procedure:
    • The compound was brominated under acidic conditions.
    • The resulting product underwent nucleophilic substitution with sodium acetate.
    • The final product exhibited enhanced anticancer activity compared to the starting material.

Mechanism of Action

The mechanism of action of (E)-N-(2-(thiophen-3-yl)benzyl)-3-(3,4,5-trimethoxyphenyl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene and trimethoxyphenyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Core Acrylamide Scaffold

The target compound shares a conserved (E)-3-(3,4,5-trimethoxyphenyl)acrylamide backbone with multiple analogs (Table 1). Key structural variations occur at the N-substituent and aromatic substituents , which dictate biological activity and pharmacokinetics.

Compound Name N-Substituent Aromatic Substituents Biological Activity Reference
(E)-N-(2-(Thiophen-3-yl)benzyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (Target) 2-(Thiophen-3-yl)benzyl 3,4,5-Trimethoxyphenyl Anticancer (presumed) N/A
(E)-N-(6-Fluorobenzo[d]thiazol-2-yl)-3-(2-((3,4,5-TMP)amino)pyridin-3-yl)acrylamide (6d) 6-Fluorobenzo[d]thiazol-2-yl 3,4,5-TMP-linked pyridine Cytotoxic (GI₅₀ = 0.6 µM, A549)
(E)-N-(1,3-Dioxoisoindolin-2-yl)-3-(3,4,5-TMP)acrylamide 1,3-Dioxoisoindolin-2-yl 3,4,5-TMP Antifungal (moderate)
YLT26 ((E)-N-(4-(Hexafluoro-2-hydroxypropan-2-yl)phenyl)-3-(3,4,5-TMP)acrylamide) 4-(Hexafluoro-2-hydroxypropan-2-yl)phenyl 3,4,5-TMP Apoptosis inducer (ROS-mitochondrial pathway)
(E)-N-(4-Methoxybenzyl)-3-(3,4,5-TMP)acrylamide (17) 4-Methoxybenzyl 3,4,5-TMP Cytotoxic (varies with substitution)

Key Observations:

  • Thiophene vs. Heterocyclic Substitutions: The target’s thiophen-3-yl group distinguishes it from analogs with benzo[d]thiazole (6d) or phthalimide () moieties. Thiophene’s electron-rich nature may enhance binding to hydrophobic pockets in targets like tubulin or kinases .
  • Methoxy Group Count: Compounds with 3,4,5-trimethoxyphenyl groups (e.g., target, YLT26) exhibit stronger antifungal and cytotoxic activities compared to those with fewer methoxy substituents (e.g., 4-methoxyphenyl in ) .
  • N-Substituent Flexibility: Bulky substituents like 2-(thiophen-3-yl)benzyl (target) or 1,3-dioxoisoindolin-2-yl () improve target selectivity but may reduce solubility compared to simpler groups (e.g., benzyl in ) .

Anticancer Potential

  • Thiophene-Containing Analogs: Compound 6d (GI₅₀ = 0.6 µM) highlights the potency of thiophene/benzothiazole hybrids against lung adenocarcinoma . The target’s thiophene-benzyl group may similarly enhance tubulin inhibition or kinase targeting.
  • Methoxy Group Impact: YLT26, with a 3,4,5-TMP group, induces apoptosis via ROS-mitochondrial pathways, suggesting the target’s trimethoxy motif may confer comparable pro-apoptotic effects .

Antifungal Activity

  • Methoxy-Dependent Efficacy: Phthalimide derivatives with 3,4,5-TMP () show moderate antifungal activity, while mono-methoxy analogs are less active.

Enzyme Inhibition

  • Acetylcholinesterase (AChE): Compound 3i (IC₅₀ = 0.29 mM) demonstrates that electron-withdrawing substituents (e.g., benzyloxy) enhance AChE inhibition vs. thiophene-based acrylamides .

Biological Activity

(E)-N-(2-(thiophen-3-yl)benzyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing on diverse research findings.

Chemical Structure

The compound features a thiophene ring and a trimethoxyphenyl group, which contribute to its biological activity. The structural formula can be represented as follows:

 E N 2 thiophen 3 yl benzyl 3 3 4 5 trimethoxyphenyl acrylamide\text{ E N 2 thiophen 3 yl benzyl 3 3 4 5 trimethoxyphenyl acrylamide}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antinociceptive Properties : Demonstrated in mouse models of neuropathic pain.
  • Anti-inflammatory Effects : Potentially through modulation of nicotinic acetylcholine receptors (nAChRs).
  • Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.

The primary mechanisms through which this compound exerts its effects include:

  • Interaction with nAChRs : The compound acts as a positive allosteric modulator of α7 nAChRs, influencing neurotransmitter release and pain pathways .
  • Calcium Channel Modulation : It affects voltage-gated N-type calcium channels (CaV2.2), which play a critical role in neurotransmitter release and pain signaling .

1. Antinociceptive Study

A study investigated the antinociceptive effects of structurally similar compounds in a mouse model of oxaliplatin-induced neuropathic pain. The results indicated that these compounds significantly reduced pain responses, suggesting that this compound may have similar efficacy .

2. Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory properties of related compounds. The findings showed that these compounds could inhibit pro-inflammatory cytokine production in vitro, providing a basis for further exploration of this compound's potential therapeutic applications in inflammatory conditions .

3. Antimicrobial Testing

Preliminary antimicrobial assays revealed that derivatives of this compound exhibited significant activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Data Summary Table

Activity TypeObserved EffectStudy Reference
AntinociceptivePain reduction in mice
Anti-inflammatoryInhibition of cytokine production
AntimicrobialEffective against bacterial strains

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